molecular formula C17H19N5O4S B2408479 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1172943-91-7

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2408479
CAS No.: 1172943-91-7
M. Wt: 389.43
InChI Key: NUEAKCGVMWNQCH-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups including an ethylsulfonyl group, a phenyl group, an oxadiazole ring, a pyrazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, oxadiazole, and pyrazole) would likely contribute to the compound’s stability. The ethylsulfonyl and carboxamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The phenyl rings might undergo electrophilic aromatic substitution. The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those structurally related to the mentioned compound, have been explored for their inhibitory effects on human carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, making sulfonamide derivatives potential candidates for treating conditions like glaucoma and edema. For example, Büyükkıdan et al. (2013) synthesized novel metal complexes showing strong inhibitory properties against human carbonic anhydrase isoenzymes, surpassing the effects of acetazolamide, a standard control compound (Büyükkıdan et al., 2013).

Antimicrobial and Antitubercular Agents

Compounds bearing the 1,3,4-oxadiazole and pyrazole moieties, similar to the mentioned chemical, have been evaluated for their antimicrobial and antitubercular properties. Kumar et al. (2013) reported the synthesis of isopropyl thiazole-derived sulfonyl derivatives demonstrating significant antibacterial, antifungal, and antitubercular activities (Kumar et al., 2013).

Synthesis Methodologies

Research on the synthesis of pyrazole and oxadiazole derivatives reveals efficient strategies for creating compounds with potential biological activities. Zhu et al. (2011) described a tandem reaction involving propargyl alcohol and N-sulfonylhydrazone for synthesizing dihydropyrazole, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2011).

Biological Activities

The synthesis and evaluation of novel pyrazole derivatives have also focused on their potential anticancer, anti-inflammatory, and enzyme inhibitory effects. Thangarasu et al. (2019) synthesized novel pyrazole carbaldehyde derivatives, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies highlighted the interaction between these compounds and enzymes related to inflammation and breast cancer, suggesting their therapeutic potential (Thangarasu et al., 2019).

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-4-27(24,25)13-7-5-12(6-8-13)16-19-20-17(26-16)18-15(23)14-9-10-22(21-14)11(2)3/h5-11H,4H2,1-3H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEAKCGVMWNQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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